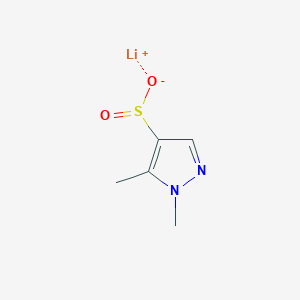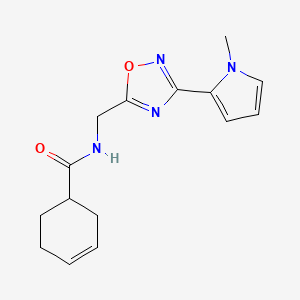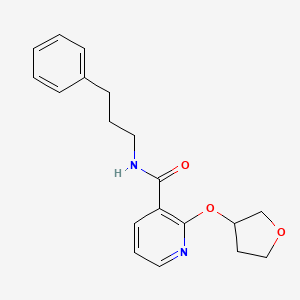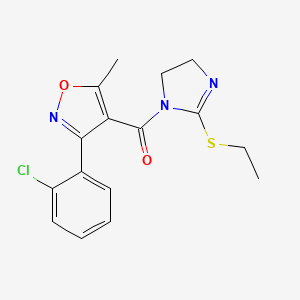
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide is a novel organic compound characterized by its complex molecular structure It integrates components of isoquinoline, benzamide, and nitroaromatic moieties, making it an interesting subject for chemical research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide typically involves several steps, each with specific reaction conditions:
Formation of 3,4-Dihydroisoquinoline: : Starting with isoquinoline, catalytic hydrogenation under mild conditions can be used to introduce the dihydro functionality.
Introduction of the 4-(Dimethylamino)phenyl Group: : This can be achieved via a Friedel-Crafts alkylation, using suitable alkyl halides and aluminum chloride as the catalyst.
Attachment of the Nitrobenzamide Moiety: : This step often involves a nucleophilic substitution reaction, where the dihydroisoquinoline intermediate reacts with a nitrobenzoyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthesis for scale, ensuring yield and purity. This might involve:
Automated Continuous Flow Reactors: : To maintain consistent reaction conditions and improve throughput.
Green Chemistry Approaches: : Utilizing less hazardous solvents and reagents to minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: : The nitro group can undergo reduction to form corresponding amines under controlled conditions.
Reduction: : Reduction of the nitro group can be achieved using reducing agents like palladium on carbon (Pd/C) with hydrogen.
Substitution: : The aromatic rings allow for electrophilic substitution reactions, particularly in the presence of activating groups like the dimethylamino group.
Common Reagents and Conditions
Palladium on Carbon (Pd/C): : Used for catalytic hydrogenation and reduction reactions.
Aluminum Chloride (AlCl3): : Employed in Friedel-Crafts alkylations.
Sodium Borohydride (NaBH4): : Commonly used for selective reduction processes.
Major Products Formed
Reduction of the nitro group produces corresponding amine derivatives, while electrophilic aromatic substitution might introduce further functional groups to the benzene ring, yielding derivatives with varied functionality.
科学研究应用
Chemistry
This compound serves as a precursor in organic synthesis, allowing chemists to develop novel materials with diverse properties.
Biology
Studies indicate potential for bioactive properties, such as enzyme inhibition or receptor binding, making it a candidate for pharmaceutical research.
Medicine
Given its structural complexity, there's a possibility for applications in designing new drugs targeting specific biological pathways.
Industry
The compound's unique properties may find use in developing advanced materials, like specialized polymers or molecular sensors.
作用机制
Molecular Targets
The activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide likely involves interaction with biological macromolecules like proteins or nucleic acids, modulating their function.
Pathways Involved
Research suggests it could affect signal transduction pathways, particularly those involved in cell growth and differentiation, potentially leading to applications in cancer research or regenerative medicine.
相似化合物的比较
Similar Compounds
N-(2-(2,3-Dihydroisoquinolin-2(1H)-yl)ethyl)-2-nitrobenzamide
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3-nitrobenzamide
Uniqueness
The unique combination of the dihydroisoquinoline, dimethylaminophenyl, and nitrobenzamide groups sets this compound apart, providing a distinctive profile of reactivity and potential bioactivity.
Conclusion
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide stands out in the realm of organic compounds due to its intricate structure and broad range of potential applications. Continued research will undoubtedly uncover even more about its properties and uses.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-28(2)22-13-11-20(12-14-22)25(29-16-15-19-7-3-4-8-21(19)18-29)17-27-26(31)23-9-5-6-10-24(23)30(32)33/h3-14,25H,15-18H2,1-2H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSZHSAKCWMMAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Methoxyphenyl)-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2393568.png)

![N-(2,5-dimethylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2393570.png)

![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2393573.png)

![3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2393577.png)
![8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2393581.png)
![(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2393582.png)


![3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B2393588.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B2393589.png)
